

Technical Guide: 3-Phenylisonicotinyl Alcohol

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Compound of Interest

Compound Name: (3-Phenylpyridin-4-yl)methanol

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Molecular Weight & Synthetic Architecture of a Key Biaryl Scaffold

Executive Summary

3-Phenylisonicotinyl alcohol (Systematic Name: **(3-phenylpyridin-4-yl)methanol**) is a critical pyridine-based building block used in the synthesis of neurokinin-1 (NK1) receptor antagonists and kinase inhibitors. Its structural core—a biaryl system with an orthogonal hydroxymethyl handle—serves as a versatile lynchpin for fragment-based drug discovery (FBDD).

This guide provides a definitive technical analysis of its molecular weight (MW) as a Critical Quality Attribute (CQA), detailing the stoichiometry required for high-precision synthesis and the analytical protocols necessary for validation.

Physicochemical Profile

The molecular weight of 3-phenylisonicotinyl alcohol is the primary metric for stoichiometric calculations in GMP synthesis. Variations in isotopic abundance must be accounted for in High-Resolution Mass Spectrometry (HRMS).

Core Metrics Table

Property	Value	Technical Note
Molecular Formula	C ₁₂ H ₁₁ NO	12 Carbons, 11 Hydrogens, 1 Nitrogen, 1 Oxygen
Average Molecular Weight	185.22 g/mol	Standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999)
Monoisotopic Mass	185.0841 Da	Essential for HRMS/Orbitrap analysis
CAS Number	Not widely listed	Treat as Custom Synthesis / Intermediate
Predicted LogP	~1.8 - 2.1	Moderate lipophilicity; amenable to RP-HPLC
pKa (Pyridine N)	~5.2	Protonates in acidic media; affects extraction efficiency

Structural Topology

The molecule consists of a pyridine ring substituted at the C3 position with a phenyl ring and at the C4 position with a hydroxymethyl group. This 3,4-substitution pattern creates significant steric bulk, often leading to restricted rotation (atropisomerism) in complex derivatives.

Synthetic Architecture & Causality

To obtain high-purity 3-phenylisonicotinyl alcohol, a "self-validating" synthetic route is recommended. This approach minimizes side reactions common in pyridine chemistry (e.g., N-oxide formation or over-reduction).

The "Suzuki-Reduction" Protocol

We utilize a convergent synthesis strategy: first establishing the biaryl bond, then adjusting the oxidation state of the C4 substituent.

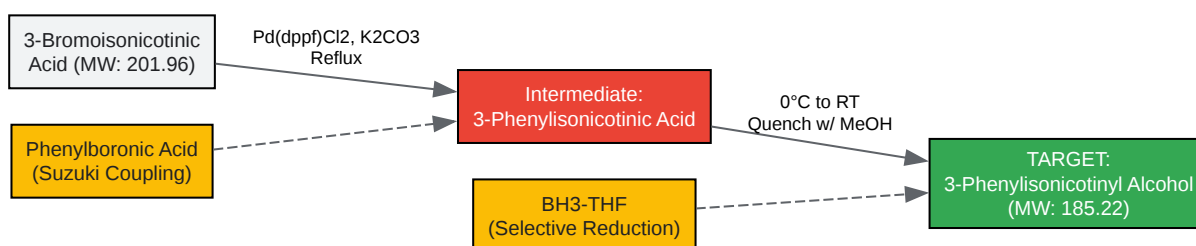
Step 1: Suzuki-Miyaura Coupling

- Precursor: 3-Bromoisonicotinic acid (or methyl ester).
- Reagent: Phenylboronic acid (1.1 equiv).
- Catalyst: Pd(dppf)Cl₂ · DCM (Lipophilic ligand prevents catalyst poisoning by pyridine N).
- Mechanism: Oxidative addition of Pd to the C-Br bond, followed by transmetallation and reductive elimination.

Step 2: Chemoselective Reduction

- Precursor: 3-Phenylisonicotinic acid.
- Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or LiAlH₄.
- Critical Control: Avoid NaBH₄ alone, as it effectively reduces esters but struggles with carboxylic acids on electron-deficient rings without activation (e.g., iodine). BH₃ is preferred for its chemoselectivity toward carboxylic acids over the pyridine ring.

Visualization of Synthetic Logic



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Figure 1: Convergent synthesis pathway ensuring the biaryl core is established prior to alcohol formation.[1]

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical biology relies on proving identity beyond reasonable doubt. The MW of 185.22 is the anchor for these assays.

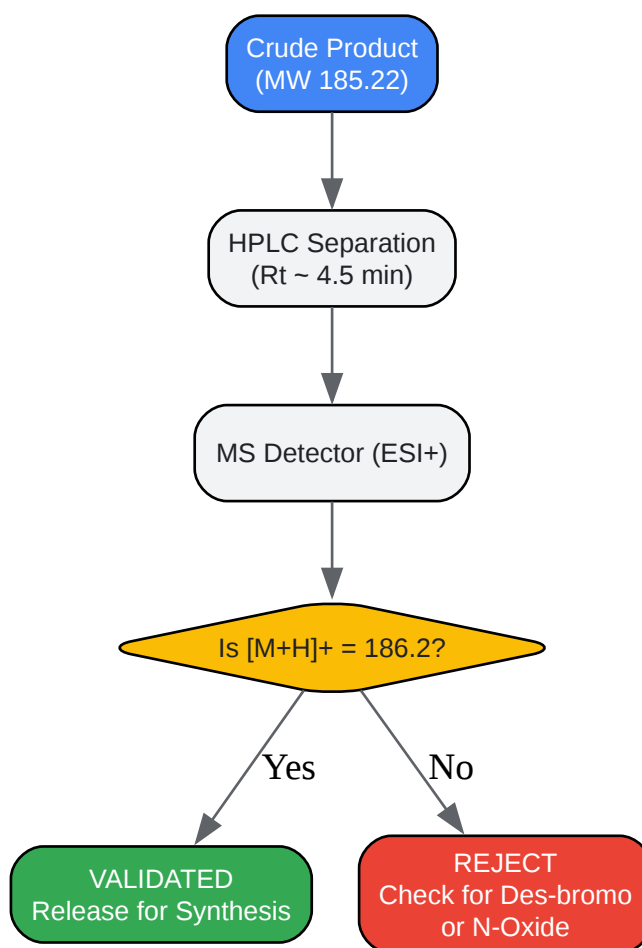
Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
- Expected Parent Ion: $[M+H]^+ = 186.23$ m/z.
- Fragmentation Pattern (MS/MS):
 - Loss of Water: $186 \rightarrow 168$ m/z (Characteristic of benzylic-type alcohols).
 - Loss of CH_2OH : $186 \rightarrow 154$ m/z (Biaryl cation).

HPLC Purity Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 μ m.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (Buffers pyridine basicity).
 - B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 mins.
- Detection: UV at 254 nm (Strong absorption due to biaryl conjugation).

Visualization of Analytical Logic



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Figure 2: Decision tree for analytical validation using Molecular Weight as the primary gate.

Strategic Application in Drug Development

The 3-phenylisonicotinyl alcohol scaffold is not merely a reagent; it is a "privileged structure" in medicinal chemistry.

The Biaryl "Twist"

The steric clash between the C3-phenyl ring and the C4-hydroxymethyl group forces the phenyl ring to twist out of coplanarity with the pyridine. This non-planar geometry is essential for:

- NK1 Antagonists: Mimicking the spatial arrangement of Substance P binding pockets (e.g., analogs of Netupitant).

- Solubility Enhancement: The "twist" disrupts crystal packing, often improving the solubility of the final drug candidate compared to planar analogs.

Stoichiometric Criticality

In late-stage functionalization (e.g., converting the alcohol to a chloride or mesylate for coupling), using the precise MW of 185.22 is vital.

- Scenario: A 1% error in weighing this intermediate during a GMP campaign for a clinical candidate can lead to unreacted electrophiles, resulting in genotoxic impurities (GTIs) that trigger clinical holds.

References

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Sources

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